8-甲氧基-2-氧代-2H-色烯-3-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

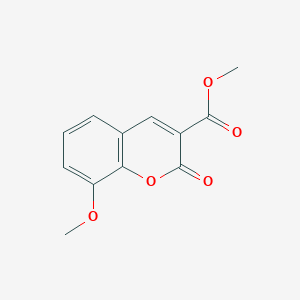

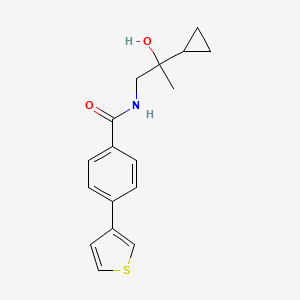

“Methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate” is a chemical compound with the molecular formula C11H8O5 . It is a member of the coumarins, a class of heterocyclic compounds . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular structure of “methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate” is characterized by the presence of a chromene ring, which is a heterocyclic compound that consists of a benzene ring fused to a pyran ring .Chemical Reactions Analysis

While specific chemical reactions involving “methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate” are not available, 2H-chromene derivatives are known to undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

“Methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate” has a molecular weight of 220.18 . It is a solid substance with a melting point of 214 - 216°C .科学研究应用

Anticancer Properties

“Methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate” (let’s call it MOC) has shown promising anticancer activity. Researchers have discovered that MOC derivatives exhibit potent cytotoxic effects against various cancer cell lines. These compounds interfere with cancer cell growth, induce apoptosis (programmed cell death), and inhibit tumor progression. The unique structural features of MOC contribute to its efficacy as an anticancer agent .

Anticonvulsant Activity

MOC derivatives have also demonstrated anticonvulsant properties. These compounds modulate neuronal excitability and reduce seizure activity. By interacting with specific receptors or ion channels in the brain, MOC analogs may offer a novel approach for managing epilepsy and related disorders .

Antimicrobial Effects

In the realm of infectious diseases, MOC stands out. Its derivatives exhibit significant antimicrobial activity against bacteria, fungi, and even some viruses. These compounds disrupt microbial cell membranes, inhibit essential enzymes, and prevent pathogen growth. Researchers are exploring MOC-based formulations as potential antibiotics and antifungal agents .

Anticholinesterase Potential

MOC derivatives have been investigated for their ability to inhibit cholinesterase enzymes. These enzymes play a crucial role in neurotransmission and are targeted in Alzheimer’s disease therapy. By blocking cholinesterase activity, MOC compounds may enhance cognitive function and memory retention .

Antidiabetic Applications

Early studies suggest that MOC analogs exhibit hypoglycemic effects. They may regulate blood glucose levels by influencing insulin secretion or improving insulin sensitivity. Researchers are intrigued by the potential of MOC derivatives as adjuncts in diabetes management .

Antituberculosis Activity

Tuberculosis remains a global health challenge. MOC derivatives have shown inhibitory effects against Mycobacterium tuberculosis, the causative agent of TB. These compounds interfere with bacterial metabolism and growth, making them promising candidates for new TB drugs .

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase (MAO) inhibitors play a role in treating depression and other mood disorders. Some MOC derivatives exhibit MAO inhibitory activity, which could contribute to their antidepressant effects. Further research is needed to explore this potential .

安全和危害

未来方向

属性

IUPAC Name |

methyl 8-methoxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-15-9-5-3-4-7-6-8(11(13)16-2)12(14)17-10(7)9/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNVLTHNZLNVJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B3014471.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B3014474.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3014476.png)

![N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3014479.png)

![3-(methylamino)-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B3014480.png)

![3-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B3014481.png)

![(E)-1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-3-(dimethylamino)-2-propen-1-one](/img/structure/B3014488.png)

![1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B3014490.png)

![[(3S,4R)-4-(1-Propan-2-ylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/no-structure.png)